molecular formula C12H20N2O2 B2856595 (3-(Pyrrolidin-1-yl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2320225-88-3

(3-(Pyrrolidin-1-yl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No. B2856595
CAS RN: 2320225-88-3
M. Wt: 224.304
InChI Key: HFKHTWHLFBJZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes an alternative synthetic route enabling the tandem transformation of proline to pyrrole, followed by intramolecular chirality transfer to the β-lactams ring . All four diastereomers of 3-(pyrrol-1-yl)-azetidin-2-ones could be achieved in good to excellent yield with high diastereoselectivity in a single-pot operation .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

The core structure of this compound is related to 2-azetidinones, which are crucial in the synthesis of β-lactam antibiotics . These antibiotics, including penicillins and cephalosporins, are widely used to treat bacterial infections. The compound can serve as a precursor in the green synthesis of 3-pyrrole-substituted 2-azetidinones, which are significant due to their pharmacological activities.

Antiproliferative Agents in Cancer Research

Derivatives of this compound have been studied for their antiproliferative effects, particularly in breast cancer cell lines . The molecule’s ability to inhibit tubulin assembly makes it a candidate for cancer treatment research, as it can potentially disrupt the mitotic spindle formation necessary for cell division.

Tubulin-Destabilising Effects

The structural analogs of this compound have shown to interact at the colchicine-binding site on tubulin . This interaction is critical for the development of new chemotherapeutic agents that can destabilize tubulin and inhibit cancer cell growth.

Development of Colchicine-Binding Site Inhibitors

The compound’s framework is useful in designing colchicine-binding site inhibitors (CBSI) . These inhibitors are designed to replace the ethylene bridge of combretastatin A-4 with a β-lactam scaffold, aiming to develop new anticancer drugs.

Green Chemistry Applications

The compound can be synthesized using catalytic amounts of molecular iodine under microwave irradiation, representing a green chemistry approach . This method is environmentally friendly and can be applied to the synthesis of various pharmacologically active molecules.

Asymmetric Synthesis of Optically Pure Compounds

The compound has been used in methodologies to synthesize optically pure 3-pyrrole-substituted 2-azetidinones . Asymmetric synthesis is vital in creating substances with specific chirality, which is crucial in the pharmaceutical industry for the production of enantiomerically pure drugs.

properties

IUPAC Name

oxolan-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-12(10-3-6-16-9-10)14-7-11(8-14)13-4-1-2-5-13/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKHTWHLFBJZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine

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